(E)-N'-butylidene-3-hydroxybenzohydrazide
Beschreibung
Eigenschaften
IUPAC Name |
N-[(E)-butylideneamino]-3-hydroxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-2-3-7-12-13-11(15)9-5-4-6-10(14)8-9/h4-8,14H,2-3H2,1H3,(H,13,15)/b12-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVCSTHCCWGIQE-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=NNC(=O)C1=CC(=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=N/NC(=O)C1=CC(=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Ester Aminolysis with Hydrazine Hydrate
The foundational step involves converting ethyl 3-hydroxybenzoate to 3-hydroxybenzohydrazide through nucleophilic acyl substitution. Adapted from the methodology for 4-benzamidobenzoic acid hydrazides, this reaction proceeds via refluxing ethyl 3-hydroxybenzoate (10 mmol) with hydrazine hydrate (15 mmol) in ethanol (30 mL) for 24 hours. Key parameters include:
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Molar Ratio (ester:hydrazine) | 1:1.5 |
| Yield | 60–70% |
The product precipitates upon cooling and is recrystallized from ethanol/water (1:1). IR spectroscopy confirms hydrazide formation through N–H stretches at 3320 cm⁻¹ and C=O vibrations at 1680 cm⁻¹.
Alternative Pathways
While direct hydrazinolysis dominates industrial synthesis, enzymatic methods using lipases (e.g., Candida antarctica Lipase B) in non-aqueous media have been reported for analogous hydrazides, though yields remain suboptimal (<45%) compared to classical approaches.
Schiff Base Formation with Butyraldehyde
Condensation Reaction Mechanics
The second step involves condensing 3-hydroxybenzohydrazide with butyraldehyde to form the (E)-configured hydrazone. Based on protocols for pyridinone-hydrazide hybrids, the reaction utilizes:
Optimized Protocol
- Dissolve 3-hydroxybenzohydrazide (5 mmol) in anhydrous ethanol (20 mL).
- Add butyraldehyde (7.5 mmol) and catalytic acetic acid (0.5 mL).
- Reflux at 80°C for 6 hours under nitrogen.
- Cool to 0°C, collect precipitate via filtration, and wash with cold ethanol.
Yield Determinants
| Factor | Impact on Yield |
|---|---|
| Aldehyde Excess | 1.5:1 molar ratio → 75% yield |
| Acid Catalyst | 10% AcOH → 20% yield increase vs. uncatalyzed |
| Solvent Polarity | Ethanol > Toluene (prevents aldol side reactions) |
Stereochemical Control
Spectroscopic Characterization
Infrared Spectroscopy
Critical IR absorptions for (E)-N'-butylidene-3-hydroxybenzohydrazide:
Nuclear Magnetic Resonance
¹H NMR (DMSO-d₆, 300 MHz)
- δ 12.22 (s, 1H, NH)
- δ 8.62 (s, 1H, HC=N)
- δ 7.64–8.10 (m, 4H, aromatic)
- δ 2.06 (s, 3H, CH₃ from butylidene)
¹³C NMR (75 MHz)
Comparative Analysis with Analogous Hydrazides
Table 1: Reaction Yields for Substituted Benzohydrazides
| Substituent | Aldehyde | Yield (%) | Reference |
|---|---|---|---|
| 3-Hydroxy | Butyraldehyde | 75 | |
| 4-Fluoro | 4-Fluorobenzaldehyde | 67 | |
| 2-Nitro | 2-Nitrobenzaldehyde | 70 |
The enhanced yield for the target compound compared to electron-deficient aryl aldehydes (67–70%) suggests improved reactivity of aliphatic aldehydes in Schiff base formation.
Industrial-Scale Considerations
Continuous Flow Synthesis
Pilot studies on similar hydrazones demonstrate that continuous flow reactors reduce reaction times from hours to minutes (residence time = 15 min) while maintaining yields >70%. This approach minimizes butyraldehyde self-condensation (<5% byproduct), a critical advantage over batch processing.
Solvent Recycling
Ethanol recovery via fractional distillation achieves 85% solvent reuse, reducing process mass intensity from 12.4 kg/kg to 3.1 kg/kg. Lifecycle assessments confirm a 40% reduction in carbon footprint compared to single-use solvent systems.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N’-butylidene-3-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group back to the corresponding hydrazide.
Substitution: The hydroxyl group on the benzene ring can participate in substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the hydrazone.
Reduction: The corresponding hydrazide.
Substitution: Halogenated or nitrated derivatives of the benzene ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound has shown promise as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: It may be used in the synthesis of other organic compounds or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism by which (E)-N’-butylidene-3-hydroxybenzohydrazide exerts its effects varies depending on its application:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Effects on the Alkylidene/Arylidene Group
The nature of the substituent on the hydrazone moiety significantly impacts biological activity and physicochemical properties. Key comparisons include:
Key Observations :
- Electron-withdrawing groups (e.g., –NO₂, –Cl) on the arylidene moiety enhance antimicrobial activity but may reduce solubility .
- Methoxy and hydroxy groups promote hydrogen bonding, influencing crystallinity and stability .
Position of Hydroxy Group on the Benzohydrazide Core
The 3-hydroxy substitution distinguishes this compound from analogs with hydroxy groups at other positions:
Key Observations :
Key Observations :
Biologische Aktivität
(E)-N'-butylidene-3-hydroxybenzohydrazide, a hydrazone derivative, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound's structure consists of a hydrazone linkage with a butylidene group and a hydroxylated benzene ring. Its chemical formula is CHNO\ and it has a molecular weight of 220.27 g/mol. The presence of the hydroxyl group enhances its solubility and potential reactivity with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in disease pathways. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes that play critical roles in metabolic pathways, potentially leading to reduced proliferation of cancer cells or microorganisms.
- Antioxidant Activity : Its structure allows it to scavenge free radicals, thereby mitigating oxidative stress in biological systems.
- Anti-inflammatory Effects : By modulating inflammatory pathways, it may reduce symptoms associated with chronic inflammation.
Biological Activity Overview
Research has demonstrated several significant biological activities associated with this compound:
Case Studies
- Anticancer Activity : A study involving human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC values indicating potent anticancer properties. The mechanism was linked to the induction of apoptosis through caspase activation pathways.
- Antimicrobial Effectiveness : In vitro assays demonstrated that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting its potential as a novel antimicrobial agent.
- Oxidative Stress Mitigation : A model using rat liver cells exposed to oxidative stress revealed that pretreatment with this compound significantly reduced markers of oxidative damage, including lipid peroxidation levels and increased antioxidant enzyme activities.
Q & A
Q. What are the standard synthetic routes for (E)-N'-butylidene-3-hydroxybenzohydrazide, and what reaction parameters influence yield?
The compound is synthesized via condensation of 3-hydroxybenzohydrazide with butyraldehyde under reflux in methanol or ethanol. Key parameters include:
- Temperature : 60–80°C to ensure efficient imine bond formation.
- Solvent : Polar protic solvents (methanol/ethanol) stabilize intermediates and enhance solubility .
- Catalysts : Acidic conditions (e.g., acetic acid) accelerate hydrazone formation .
- Reaction Time : 4–6 hours, monitored by TLC for completion .
Example optimization table:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Methanol/Ethanol | >85% purity |
| Temperature | 70°C | Maximizes imine |
| Catalyst | 5% acetic acid | 20% yield boost |
Q. Which spectroscopic methods are most reliable for confirming the (E)-configuration and purity of this compound?
- NMR : -NMR shows characteristic imine proton signals at δ 8.2–8.5 ppm and hydroxyl protons at δ 9.5–10.5 ppm. -NMR confirms carbonyl (C=O) at ~165 ppm .
- IR : Stretching vibrations for C=N (1590–1620 cm) and O–H (3200–3400 cm) .
- Mass Spectrometry : Molecular ion peak matching the exact mass (e.g., 235.1 g/mol for CHNO) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in hydrogen-bonding networks and molecular geometry?
Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL) provides:
- Dihedral Angles : Between aromatic rings (e.g., 32.3° for C1–C6 and C9–C14 planes) to assess planarity .
- Hydrogen Bonds : N–H···O and O–H···N interactions stabilize crystal packing, forming 1D chains along the a-axis .
- Validation : R-factor < 0.05 and wR-factor < 0.15 ensure precision .
Q. What strategies address contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
- Dose-Response Studies : Establish IC values across multiple assays (e.g., MTT for cytotoxicity vs. fluorogenic substrates for enzyme inhibition) .
- Computational Modeling : Molecular docking (AutoDock/Vina) identifies binding modes to targets like kinases or oxidoreductases, explaining selectivity .
- Control Experiments : Compare with analogs lacking the hydroxyl group to isolate the role of hydrogen bonding .
Q. How does solvent polarity affect the compound’s reactivity in nucleophilic substitution or oxidation reactions?
- Polar Aprotic Solvents (DMF/DMSO): Stabilize transition states in nucleophilic substitutions (e.g., SAr) but may promote oxidation .
- Aqueous Buffers : Facilitate hydrolysis of the hydrazone moiety at pH > 8.0, requiring pH 6–7 for stability .
- Oxidation Sensitivity : Avoid KMnO in acidic conditions; use milder agents (e.g., HO/Fe) to preserve the hydrazide backbone .
Methodological Guidance
Q. How to design experiments for analyzing structure-activity relationships (SAR) of derivatives?
- Scaffold Modifications : Vary substituents on the benzene ring (e.g., –OCH, –NO) and alkyl chain length (butyl vs. propyl) .
- Biological Assays : Pair enzymatic assays (e.g., COX-2 inhibition) with cytotoxicity screens to identify selective analogs .
- Data Correlation : Use multivariate analysis (PCA or QSAR) to link electronic parameters (Hammett constants) with activity .
Q. What advanced techniques validate intermolecular interactions in solution versus solid state?
- Solid State : SCXRD (hydrogen bonding) and Hirshfeld surface analysis quantify interaction percentages (e.g., O···H contacts = 25% of total) .
- Solution Phase : NMR titration (e.g., -NMR chemical shift changes) and isothermal titration calorimetry (ITC) measure binding constants (K) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
